Hexamethylenediamine sebacate

Description

Properties

IUPAC Name |

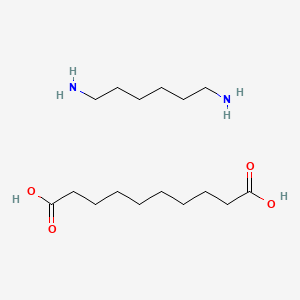

decanedioic acid;hexane-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.C6H16N2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5-3-1-2-4-6-8/h1-8H2,(H,11,12)(H,13,14);1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJUZWOHLHBWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O.C(CCCN)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52349-39-0, 6422-99-7, 9011-52-3 | |

| Details | Compound: Decanedioic acid, polymer with 1,6-hexanediamine | |

| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52349-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Decanedioic acid, polymer with 1,6-hexanediamine | |

| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Decanedioic acid, polymer with 1,6-hexanediamine | |

| Record name | Decanedioic acid, polymer with 1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2027626 | |

| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6422-99-7, 9011-52-3 | |

| Record name | Hexamethylenediamine sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, polymer with 1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, polymer with 1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacic acid, compound with hexane-1,6-diamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENEDIAMINE SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62G464KX7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hexamethylenediamine Sebacate

Conventional Polycondensation Routes for Hexamethylenediamine (B150038) Sebacate (B1225510) Synthesis

The most established method for producing hexamethylenediamine sebacate is through conventional polycondensation. This process involves the direct reaction of a diamine (hexamethylenediamine) with a dicarboxylic acid (sebacic acid) to form a salt, which then undergoes polymerization. specialchem.comulprospector.com

Reaction Stoichiometry and Molar Ratios of Precursors

The synthesis of this compound relies on the acid-base neutralization reaction between hexamethylenediamine and sebacic acid. To achieve a high molecular weight polymer, a precise 1:1 molar ratio of the two monomers is crucial. nih.govgoogle.com An imbalance in this stoichiometric ratio can lead to lower molecular weight polymers and affect the final properties of the Nylon 6,10. eur.nl The reaction proceeds with the formation of an ammonium (B1175870) salt, often referred to as nylon salt, which upon heating, loses water to form the polymer. ksu.edu.sa

The basic chemical equation for the salt formation is:

H₂N(CH₂)₆NH₂ + HOOC(CH₂)₈COOH → [H₃N(CH₂)₆NH₃]²⁺[OOC(CH₂)₈COO]²⁻

Role of Reaction Conditions in this compound Formation

The conditions under which the synthesis is performed are critical for controlling the reaction rate, product yield, and the properties of the final polymer.

Temperature control is vital throughout the synthesis process. The initial salt formation is often carried out in an aqueous solution where temperature control is essential. For instance, one process describes controlling the temperature between 60-85°C during the reaction of sebacic acid with an aqueous solution of hexamethylenediamine. google.com The subsequent polycondensation step, where the salt is converted to a polymer, requires much higher temperatures, typically in the range of 200-250°C, to drive off water and promote the formation of long polymer chains. Some processes may even utilize temperatures up to 280°C. techniques-ingenieur.fr

Solvent-free synthesis, or melt polycondensation, is a common industrial method for producing polyamides like Nylon 6,10. techniques-ingenieur.fr In this approach, the monomers are reacted directly in a molten state without the use of a solvent. This method is considered a "green" polymerization route as it eliminates the need for solvents, reducing environmental impact and cost. researchgate.netresearchgate.net The process involves heating the crystalline monomer salt in an inert atmosphere to a temperature below its melting point in what is known as solid-state polycondensation (SSP), or above its melting point in melt polycondensation. researchgate.net

The synthesis of polyamides is typically carried out under an inert atmosphere, such as nitrogen or carbon dioxide. gdckulgam.edu.infiber-yarn.com This is crucial to prevent undesirable side reactions, particularly the oxidation of the monomers at the high temperatures required for polycondensation. gdckulgam.edu.in Oxidation can lead to discoloration and degradation of the polymer, negatively impacting its final properties. The inert atmosphere ensures the production of a high-quality, "cleaner" polymer grade by minimizing these degradation reactions. researchgate.net

Interactive Data Table: Summary of Reaction Conditions

| Parameter | Condition | Rationale | Citations |

| Stoichiometry | 1:1 Molar Ratio (Hexamethylenediamine:Sebacic Acid) | Ensures high molecular weight and optimal polymer properties. | nih.govgoogle.comeur.nl |

| Temperature | Salt Formation: 60-85°C | Promotes initial neutralization reaction without premature polymerization. | google.com |

| Polycondensation: 200-280°C | Drives the removal of water to form high molecular weight polymer. | techniques-ingenieur.frfiber-yarn.com | |

| Pressure | Polycondensation: Reduced/Vacuum | Facilitates the removal of water byproduct, shifting equilibrium to favor polymer formation. | gdckulgam.edu.infiber-yarn.com |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidative degradation of monomers at high temperatures. | gdckulgam.edu.infiber-yarn.comresearchgate.net |

Catalysis in this compound Synthesis

To enhance reaction rates and achieve desired polymer characteristics, various catalytic systems are employed. These catalysts lower the activation energy for the polyamidation reaction, facilitating amide bond formation.

Inorganic acids, particularly phosphoric acid and its derivatives like meta-phosphoric acid and alkali-metal hypophosphites, serve as effective catalysts in polyamide synthesis. google.comgoogle.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. lscollege.ac.in The use of phosphoric acid can significantly increase the relative viscosity of the resulting polyamide, indicating the formation of a higher molecular weight polymer in shorter reaction times. google.com For instance, adding the catalyst to a polyamide melt under reduced pressure can elevate the relative viscosity from a range of 30-70 to over 100 in as little as one minute. google.com Solid phosphoric acid (SPA) catalysts have also been developed, demonstrating high efficiency and recyclability, which aligns with green chemistry principles by minimizing waste and corrosion issues associated with liquid acids. acs.org

Table 1: Examples of Inorganic Phosphorus-Based Catalysts in Polyamide Synthesis

| Catalyst Type | Typical Concentration (wt. %) | Key Effect | Reference |

|---|---|---|---|

| Ortho-phosphoric acid | 0.01 - 1.5 | Increases final polymer viscosity | google.com |

| Meta-phosphoric acid | 0.05 - 0.2 | Increases final polymer viscosity | google.com |

| Alkali-metal hypophosphite | 0.01 - 3.0 | Increases polymerization rate | google.comgoogle.com |

Metal-based catalysts, especially those containing titanium, are widely used in polycondensation reactions due to their high activity. scielo.br Compounds like tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS) are effective in accelerating the process. rsc.org The catalytic mechanism of titanium compounds often involves coordination of the titanium center to the carbonyl oxygen of the dicarboxylic acid, which activates the carbonyl group for nucleophilic attack. researchgate.net While highly effective, titanium catalysts can sometimes lead to coloration (yellowing) of the final polymer, an issue that can be mitigated by co-catalysts or specific ligand design. scielo.brrsc.org For example, titanium atrane catalysts have been developed to offer activity comparable to conventional systems but with reduced toxicity. google.com The choice of catalyst can influence not only the reaction rate but also the properties of the final polymer and the formation of byproducts. rsc.org

Table 2: Comparison of Metal-Based Catalysts in Polycondensation (Illustrative from Polyester Synthesis)

| Catalyst | Relative Effectiveness | Noted Side Effects | Reference |

|---|---|---|---|

| Titanium(IV) isopropoxide (TIS) | High | Can cause polymer coloration | rsc.org |

| Tetrabutyl titanate(IV) (TBT) | High | Can cause polymer coloration | rsc.org |

| Dibutyltin(IV) oxide (DBTO) | Moderate | Less coloration than titanates | rsc.org |

Byproduct Management and Removal Strategies

The primary byproduct in the formation of this compound and its subsequent polymerization into nylon 6,10 is water. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture is critical to shift the equilibrium towards the formation of the amide bonds and achieve a high degree of polymerization. This is typically accomplished by carrying out the reaction at high temperatures (above the boiling point of water) and often under reduced pressure or with a flow of an inert gas, such as nitrogen. The inert atmosphere also serves the crucial function of preventing oxidative degradation of the polymer at the high temperatures required for the reaction.

Mechanistic Aspects of this compound Formation

The creation of the amide linkages that form the backbone of the resulting polyamide occurs through a well-understood chemical pathway, preceded by an initial acid-base reaction.

Nucleophilic Acyl Substitution Pathways in Amide Bond Formation

The core chemical reaction responsible for the formation of the polyamide chain is a nucleophilic acyl substitution. lscollege.ac.inlibretexts.org The mechanism proceeds in two main steps:

Nucleophilic Attack: The nitrogen atom of an amine group on hexamethylenediamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of a carboxylic acid group on sebacic acid. This leads to the breaking of the carbonyl π-bond and the formation of a tetrahedral intermediate. chemistry.coach

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating a leaving group. In this case, the hydroxyl (-OH) group is the initial leaving group, which subsequently abstracts a proton from the protonated amine, resulting in the formation of a stable amide bond and a molecule of water. lscollege.ac.inchemistry.coach

This process repeats as the diamine and diacid monomers react to build the long polymer chain of nylon 6,10. The reaction is considered a condensation polymerization because a small molecule (water) is eliminated for each amide bond formed. libretexts.org

Proton Transfer Dynamics and Salt Stabilization

Before the onset of high-temperature melt polycondensation, an initial acid-base reaction occurs at lower temperatures between hexamethylenediamine and sebacic acid. lscollege.ac.in The basic amine groups of hexamethylenediamine accept protons from the acidic carboxylic acid groups of sebacic acid. lscollege.ac.in This proton transfer results in the formation of an ammonium carboxylate salt, specifically this compound, often referred to as a "nylon salt". This salt is a distinct compound with a characteristic melting point of 172–173°C. In the solid state, it is structurally composed of alternating layers of the two monomer components, which are stabilized by extensive hydrogen bonding between the ammonium ions and the carboxylate ions. This salt formation helps to ensure a precise 1:1 stoichiometric ratio of the two monomers, which is crucial for achieving a high molecular weight polymer during the subsequent thermal polymerization stage. Heating this salt drives off the water and initiates the nucleophilic acyl substitution to form the amide linkages. lscollege.ac.in

Comparative Analysis of this compound Synthesis Efficiency

The efficiency of producing this compound, the nylon 6,10 salt, is benchmarked against other nylon salt precursors and is significantly influenced by the purity of its constituent monomers. The synthesis process, which involves the neutralization reaction between hexamethylenediamine and a dicarboxylic acid, is a critical step that dictates the quality and properties of the final polymer. aalto.fi The primary goal is to achieve a precise 1:1 stoichiometric balance between the diamine and diacid to ensure high molecular weight and optimal polymer characteristics during subsequent polycondensation. aalto.fi

Comparison with Other Diamine-Diacid Salt Precursors (e.g., Hexamethylenediamine Adipate)

The synthesis and properties of this compound are often compared with those of hexamethylenediamine adipate (B1204190) (also known as A-salt or nylon 6,6 salt), the precursor to nylon 6,6. The fundamental difference between these two salts lies in the dicarboxylic acid used: sebacic acid (a C10 diacid) for the former and adipic acid (a C6 diacid) for the latter. rsc.org This difference in the length of the aliphatic chain has profound implications for the synthesis process and the properties of the resulting polyamide.

This compound is typically formed through a polycondensation reaction at elevated temperatures, often between 200-250°C, to effectively remove water and drive the reaction forward. In contrast, the salt of hexamethylenediamine and adipic acid (nylon 6,6 salt) melts at approximately 193-195°C, and its subsequent polymerization to nylon 6,6 also occurs at high temperatures. dtic.mil

The longer hydrocarbon chain from sebacic acid gives nylon 6,10, the polymer derived from this compound, greater flexibility and lower water absorption compared to the more rigid nylon 6,6 derived from hexamethylenediamine adipate. The higher ratio of methylene (B1212753) to amide groups in the nylon 6,10 backbone is responsible for these distinct properties. aalto.fi While both salts are crucial precursors for high-performance polyamides, the choice between them depends on the desired characteristics of the final product, trading rigidity and thermal stability for flexibility and moisture resistance.

Table 1: Comparison of Hexamethylenediamine-Based Salt Precursors

| Attribute | This compound | Hexamethylenediamine Adipate |

|---|---|---|

| Common Name | Nylon 6,10 Salt | Nylon 6,6 Salt (A-Salt) |

| Diacid Component | Sebacic Acid (C10) | Adipic Acid (C6) |

| Resulting Polymer | Nylon 6,10 | Nylon 6,6 |

| Typical Polymerization Temp. | 220–250°C | ~220°C and higher |

| Key Polymer Property | Higher flexibility, lower moisture absorption | Higher rigidity, tensile strength, and thermal stability |

Impact of Precursor Purity on this compound Synthesis Outcome

The purity of the raw materials, hexamethylenediamine and sebacic acid, is a critical factor that significantly affects the quality of the resulting salt and, consequently, the final polymer. The presence of impurities, even in trace amounts, can hinder the polymerization process and degrade the properties of the polyamide. dtic.milgoogle.com

Research on the synthesis of nylon salts has demonstrated that impurities can lead to several undesirable outcomes. Contaminants can inhibit the polymerization reaction, resulting in polymers with lower molecular weights than desired. frontiersin.org This is because impurities can act as chain terminators, preventing the formation of long polymer chains. aalto.fi Furthermore, the presence of non-basic or non-acidic trace impurities in the monomers can lead to discoloration of the salt, particularly upon heating. dtic.mil For instance, studies on nylon 6,6 salt showed a distinct difference in thermal stability, where a standard grade salt discolored at its melting temperature, while a higher purity grade salt did not. dtic.mil

Achieving high monomer purity and maintaining precise stoichiometric control is therefore essential for producing high-quality nylon salt. aalto.fiaalto.fi Methods such as recrystallization of the monomers before reaction are employed to reduce or remove impurities. dtic.mil The yield and purity of the prepared nylon salt are key indicators of a successful synthesis, with higher purity directly correlating to better performance and appearance of the final polymer product. aalto.fi For example, obtaining a nylon salt with fewer impurities can mitigate the yellowing of the polymer during the high-temperature polycondensation stage. google.com

Table 2: Effect of Precursor Purity on Nylon Salt Properties (Based on Nylon 6,6 Salt Analogue)

| Property | Standard Grade Salt | Higher Purity Grade Salt |

|---|---|---|

| Monomer Source | Commercial grade adipic acid, distilled hexamethylenediamine | Twice-recrystallized adipic acid, recrystallized hexamethylenediamine |

| Thermal Behavior | Discolored in air at its melting temperature (193°C) | No discoloration evident upon heating |

| Implication for Polymerization | Potential for lower molecular weight and discolored final polymer | Leads to a higher quality polymer with better thermal stability |

Source: Adapted from findings on Nylon 66 salt preparation. dtic.mil

Fundamental Chemical Reactivity of Hexamethylenediamine Sebacate

Polycondensation Reactions of Hexamethylenediamine (B150038) Sebacate (B1225510) with Dicarboxylic Acids

The most fundamental reaction of hexamethylenediamine sebacate is polycondensation, a step-growth polymerization process where monomers combine to form a polymer with the elimination of a small molecule, typically water. When heated, the salt dissociates into hexamethylenediamine and sebacic acid, which then react to form amide linkages. chemguide.co.uk This process results in the formation of the long-chain polymer Nylon 6,10. illinois.edu

The reaction can be represented as: n [H₃N⁺-(CH₂)₆-NH₃⁺] [⁻OOC-(CH₂)₈-COO⁻] → [-NH-(CH₂)₆-NH-CO-(CH₂)₈-CO-]ₙ + 2n H₂O

Industrially, this conversion is typically achieved by heating the salt under pressure. chemguide.co.uk The process involves the formation of amide bonds between the amine group of hexamethylenediamine and the carboxyl group of sebacic acid.

Furthermore, the introduction of other dicarboxylic acids into the reaction mixture along with this compound leads to the formation of copolymers. These copolymers have two or more different repeating monomer units embedded within their structure. wvu.edu Modifying the ratio of the dicarboxylic acids allows for the production of polyamides with tailored properties, such as varied flexibility and tensile strength. wvu.edu

Substitution Reactions Involving Amine Functionalities

The two primary amine groups of hexamethylenediamine are nucleophilic and can participate in various substitution reactions. These reactions allow for the modification and derivatization of the diamine monomer.

The amine groups of hexamethylenediamine readily react with acyl chlorides in a nucleophilic acyl substitution reaction to form stable amide bonds. reddit.comstudy.com This reaction is significantly faster than the reaction with dicarboxylic acids and does not require high temperatures. A prominent example is the reaction between hexamethylenediamine and sebacoyl chloride, the di-acyl chloride of sebacic acid. illinois.edu

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. study.combrainly.com This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to form the amide linkage and hydrochloric acid (HCl). wvu.edu

This specific reaction is famously demonstrated in the "nylon rope trick," where a solution of hexamethylenediamine in water is layered with a solution of sebacoyl chloride in a non-polar solvent. illinois.edureddit.com The polymer, Nylon 6,10, forms instantly at the interface of the two immiscible liquids. reddit.com To neutralize the HCl byproduct, a base such as sodium hydroxide (B78521) is typically added to the aqueous layer. illinois.eduwvu.edu

Table 1: Interfacial Polymerization Reaction Components

| Component | Role | Phase |

| Hexamethylenediamine | Monomer (Nucleophile) | Aqueous |

| Sebacoyl Chloride | Monomer (Electrophile) | Organic (e.g., Hexane) |

| Sodium Hydroxide | Acid Scavenger | Aqueous |

The amine functionalities of hexamethylenediamine can be derivatized through N-alkylation, a nucleophilic aliphatic substitution reaction with alkyl halides. wikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

This reaction can lead to a mixture of products, as the primary amine can be converted to a secondary amine, then a tertiary amine, and finally a quaternary ammonium (B1175870) salt. However, the synthesis of N,N'-dialkylated hexanediamines can be achieved by reacting hexanediamine with alkyl halides, such as bromides or iodides, under basic conditions. smolecule.com Controlling the reaction conditions is crucial to obtain high yields of the desired dialkylated product. smolecule.com

A general scheme for the dialkylation is as follows: H₂N-(CH₂)₆-NH₂ + 2 R-X → R-NH-(CH₂)₆-NH-R + 2 HX (where R is an alkyl group and X is a halide)

Industrially, amine alkylation is often performed using alcohols as alkylating agents over a catalyst, as this avoids the production of salt byproducts. wikipedia.org

Hydrolytic Stability and Degradation Pathways of this compound

The polymer formed from this compound, Nylon 6,10, contains amide linkages that are susceptible to hydrolysis. This chemical breakdown process cleaves the polymer chain, ultimately reverting it to its constituent monomers, hexamethylenediamine and sebacic acid. The rate and mechanism of hydrolysis are highly dependent on the pH of the environment.

Polyamides are readily attacked by strong acids, especially at elevated temperatures. chemguide.co.uk The acidic hydrolysis of the amide bond involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate and cleavage of the carbon-nitrogen bond, breaking the polymer chain.

Kinetic studies on similar polyamides, such as Nylon 6,6, show that the hydrolysis follows pseudo-first-order kinetics. orientjchem.org The rate of reaction is influenced by factors such as temperature, acid concentration, and the presence of catalysts.

Table 2: Kinetic Data for Acid Hydrolysis of Polyamides

| Polyamide | Conditions | Order | Rate Constant (k) |

| Polyamide-6,6 | 5N HCl, 80°C, with surfactant catalyst | Pseudo-First Order | 6.68 × 10⁻³ min⁻¹ orientjchem.org |

| Cyclic Diamide from Nylon 6,6 | 7.72 N HCl, 110°C | First Order | Data reported in study tue.nlresearchgate.net |

Polyamides are significantly more resistant to alkaline hydrolysis compared to acid hydrolysis. chemguide.co.uk The mechanism under basic conditions involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the amide linkage. This is a more difficult step than in acidic hydrolysis because the carbonyl group is not activated by protonation. The reaction proceeds through a tetrahedral intermediate, which then expels an amide anion to break the chain. The amide anion subsequently abstracts a proton from the newly formed carboxylic acid.

Due to the polymer's resistance, alkaline hydrolysis typically requires harsh conditions, such as high temperatures and pressures, and long reaction times, often resulting in low yields of the recovered monomers. aau.dk

Implications for Degradability Studies in Material Design

The chemical structure of this compound is a primary determinant of the degradation characteristics of the resulting polyamide, Nylon 6,10. The principal mechanism for the breakdown of this polymer is hydrolysis of the amide bond nist.govifremer.fr. This chemical decomposition process involves the cleavage of a bond through a reaction with water molecules and is a critical first step in the biodegradation of synthetic polymers, especially polyamides and polyesters nist.gov.

In material design, this inherent hydrolytic stability is a crucial consideration. Materials intended for applications in humid or aqueous environments benefit from the slower degradation rate of Nylon 6,10. However, for applications where biodegradability is desired, this characteristic can be a limitation.

Degradation studies often focus on accelerating these processes to understand long-term behavior. For instance, depolymerization can be achieved by heating polyamides with water in an autoclave at high temperatures and pressures nist.gov. The general course of degradation involves the breaking of the C-N bond in the peptide group, leading to smaller polymer molecules nist.gov. The ultimate hydrolysis products of Nylon 6,10 are its constituent monomers: hexamethylenediamine and sebacic acid nist.gov.

The table below summarizes key factors originating from the this compound structure that influence the degradability of the resulting polymer.

| Structural Feature (from Monomer Salt) | Consequence in Polymer (Nylon 6,10) | Implication for Degradability |

| Long aliphatic chains (C6 diamine, C10 diacid) | Lower density of amide bonds; Increased hydrophobicity | Reduced rate of water absorption, leading to slower hydrolytic degradation. |

| Amide linkages | Susceptible to hydrolytic cleavage | Primary mechanism of chemical degradation, breaking the polymer into smaller fragments and eventually monomers. |

| Semicrystalline nature | Densely packed crystalline regions are less accessible to water | Degradation, particularly hydrolysis, primarily occurs in the more accessible amorphous regions of the polymer. ifremer.fr |

Oxidation Pathways and Functional Polymer Intermediates Derived from this compound

When polymers derived from this compound are exposed to oxygen, particularly at elevated temperatures or in the presence of UV radiation, they undergo oxidative degradation. This process is a free-radical chain reaction that leads to significant changes in the material's chemical structure and physical properties youtube.com.

The generally accepted mechanism for the thermal oxidation of aliphatic polyamides proceeds as follows:

Initiation : Heat or radiation leads to the homolytic cleavage of C-H bonds, typically on the carbon atom adjacent to the amide nitrogen, forming alkyl radicals (P•).

Propagation : The alkyl radical rapidly reacts with oxygen to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical, thus propagating the chain reaction.

Chain Scission and Product Formation : The unstable hydroperoxides decompose, leading to chain scission. This breakdown results in the formation of various functional polymer intermediates. Key degradation products identified in the oxidation of polyamides include carboxylic acids and imides ifremer.fr.

This oxidative process leads to embrittlement of the polymer due to the reduction in molecular weight from chain scission researchgate.net. A significant finding in recent studies is the existence of a chemical coupling between oxidation and hydrolysis. Research on Polyamide 6 has shown that the presence of both oxygen and water can dramatically accelerate the rate of chain scission, with degradation being up to 80 times faster compared to hydrolysis in an oxygen-free environment ifremer.fr. This synergy implies that oxidative processes can generate intermediates that are more susceptible to hydrolysis, or vice-versa, leading to a rapid decline in material integrity.

The functional intermediates generated during oxidation can be summarized as follows:

| Stage of Oxidation | Key Chemical Species / Intermediates | Consequence for Polymer |

| Initiation | Alkyl Radicals (P•) | Initial site of oxidative attack on the polymer backbone. |

| Propagation | Peroxy Radicals (POO•), Hydroperoxides (POOH) | Unstable intermediates that perpetuate the degradation cycle. |

| Termination / Scission | Carbonyl groups (e.g., Carboxylic Acids, Imides) | Formation of new functional groups, chain cleavage, reduction in molecular weight, and embrittlement. ifremer.fr |

Reactivity Comparisons with Analogous Diamine Salts (e.g., Pentanediamine Sebacate)

The reactivity of a diamine-diacid salt in polymerization is significantly influenced by the chain length of the diamine. A comparison between this compound (a C6 diamine salt) and an analogous salt like pentanediamine sebacate (a C5 diamine salt) highlights these differences.

The primary factor affecting reactivity and the ability to form high molecular weight polymers is the stability of the diamine monomer at polymerization temperatures. Shorter-chain diamines, such as pentanediamine, are more susceptible to side reactions. One critical side reaction is intramolecular cyclization via deamination, where the diamine reacts with itself to form a cyclic compound (piperidine in the case of pentanediamine) . This reaction consumes the diamine monomer, creating an imbalance in the crucial 1:1 stoichiometric ratio of amine to carboxylic acid groups, which limits the growth of the polymer chain and thus the final molecular weight .

Hexamethylenediamine, with its six-carbon chain, is less prone to this type of cyclization, as the formation of a seven-membered ring (azepane) is less favorable. This greater stability allows for more controlled polymerization, enabling the synthesis of higher molecular weight polyamides with more consistent properties.

Furthermore, the volatility of the diamine plays a role. During solid-state polycondensation, some diamine is invariably lost to the gas phase. As the chain length of the diamine increases, its volatility decreases. This means that hexamethylenediamine is less volatile than pentanediamine, leading to less monomer loss at high reaction temperatures. Consequently, it is easier to maintain the required stoichiometry, resulting in higher attainable molecular weights for polymers made from this compound dntb.gov.ua.

The following table compares the reactivity aspects of these two analogous salts.

| Reactivity Aspect | Pentanediamine Sebacate (C5 Diamine) | This compound (C6 Diamine) |

| Susceptibility to Side Reactions | High. Prone to intramolecular cyclization (deamination) to form piperidine. | Low. Less prone to cyclization, leading to a more linear polymer structure. |

| Stoichiometric Control | Difficult to maintain due to monomer loss from side reactions. | Easier to control, facilitating the production of high molecular weight polymer. |

| Monomer Volatility | Higher volatility compared to C6 diamine. | Lower volatility, resulting in less monomer loss during high-temperature polymerization. dntb.gov.ua |

| Attainable Molecular Weight | Generally lower due to challenges in controlling side reactions and stoichiometry. | Generally higher, leading to better mechanical properties. dntb.gov.ua |

Polymerization Science and Engineering of Hexamethylenediamine Sebacate Derived Polyamides

Hexamethylenediamine (B150038) Sebacate (B1225510) as a Monomer for Polyamide 6,10 Synthesis

Hexamethylenediamine sebacate, a salt formed from the reaction of hexamethylenediamine and sebacic acid, serves as the direct monomer precursor for the synthesis of Polyamide 6,10 (PA 6,10). The nomenclature "6,10" signifies the number of carbon atoms in the constituent monomers: six from hexamethylenediamine and ten from sebacic acid. europlas.com.vn This composition imparts distinct properties to the resulting polymer, such as lower water absorption and greater flexibility compared to other common polyamides like Nylon 6,6. europlas.com.vnspecialchem.com The polymerization of this salt into high-molecular-weight PA 6,10 is achieved through several industrial techniques, each with specific advantages concerning the final product's form and properties.

Melt Polycondensation Techniques for Nylon 6,10 Production

Melt polycondensation is a widely employed, solvent-free method for the production of Nylon 6,10 from this compound salt. The process involves heating the monomer salt to elevated temperatures, typically between 220°C and 250°C, in an inert atmosphere to prevent oxidation. This thermal energy drives the polycondensation reaction, where amide bonds are formed with the elimination of water as a byproduct. researchgate.net

The removal of water is critical to shift the reaction equilibrium towards the formation of a high-molecular-weight polymer. The process is often carried out in stages. Initially, the salt is heated to form a prepolymer. osti.gov This prepolymer is then subjected to further heating under vacuum to facilitate the removal of the remaining water and drive the polymerization to completion. osti.gov Catalysts, such as phosphoric acid derivatives, can be utilized to accelerate the reaction rate. The kinetics of the melt-phase polycondensation and the mass transfer of water are crucial parameters that are modeled to ensure efficient production and desired polymer characteristics. acs.org

Table 1: Typical Parameters for Melt Polycondensation of this compound

| Parameter | Value/Condition | Purpose |

| Reactant | This compound salt | Monomer for PA 6,10 |

| Temperature | 220 - 250 °C | To melt the monomer and provide energy for polymerization |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidative degradation of the polymer at high temperatures |

| Pressure | Atmospheric, followed by Vacuum | To efficiently remove water byproduct and drive the reaction |

| Catalyst | Phosphoric acid derivatives (optional) | To increase the rate of polymerization |

Interfacial Polymerization of this compound and Sebacoyl Chloride

Interfacial polymerization is a distinct method for synthesizing Nylon 6,10 that occurs at the boundary between two immiscible liquid phases. blogspot.com This technique typically involves dissolving hexamethylenediamine in an aqueous phase and a more reactive derivative of sebacic acid, sebacoyl chloride, in an organic solvent that is immiscible with water, such as hexane. sabanciuniv.eduterrificscience.org The polymerization is exceedingly rapid and occurs at or near room temperature. quizlet.com A key advantage of this method is that the stoichiometry at the interface is self-regulating, controlled by the mass transfer and diffusion of the monomers to the reaction zone, which facilitates the formation of high-molecular-weight polymer. blogspot.comquizlet.com The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by an acid acceptor, like sodium hydroxide (B78521) or sodium carbonate, dissolved in the aqueous phase. terrificscience.orgmdpi.com

When the interface between the two immiscible monomer solutions is left undisturbed, a continuous, thin film of Polyamide 6,10 forms. blogspot.comlibretexts.org This technique, known as unstirred interfacial polymerization, is particularly suited for the synthesis of polymer membranes. researchgate.netlibretexts.org The process involves carefully layering the aqueous solution of hexamethylenediamine on top of the organic solution of sebacoyl chloride. libretexts.org A coherent film of Nylon 6,10 instantly forms at the liquid-liquid interface. blogspot.com

This film acts as a barrier, slowing further reaction by hindering the diffusion of monomers. blogspot.com However, the film can be carefully withdrawn from the interface, often as a continuous "rope," allowing for the constant formation of new polymer at the freshly exposed interface. terrificscience.orglibretexts.org This method can be adapted to create both unsupported membranes and supported membranes, where the polymer film is formed on a porous substrate like a hydrophilic Millipore filter. libretexts.org

By vigorously agitating the two-phase monomer system, one phase can be dispersed as tiny droplets within the other, creating a large interfacial area. This process, known as stirred interfacial polymerization, is used to fabricate polyamide microcapsules and microspheres. researchgate.netlibretexts.org Typically, an oil-in-water (O/W) emulsion is created by dispersing the organic phase (containing sebacoyl chloride) into the continuous aqueous phase (containing hexamethylenediamine and an emulsifier/stabilizer). nih.gov

The polymerization reaction occurs at the surface of the organic droplets, forming a solid polyamide shell around the core material. researchgate.net The properties of the resulting microcapsules, such as size, morphology, and shell thickness, are highly dependent on process parameters like stirring rate, monomer concentrations, and the choice of organic solvent. nih.govgrafiati.com For instance, higher stirring speeds during emulsification lead to smaller droplet sizes and, consequently, smaller microcapsules. nih.gov This technique is valuable for applications such as the encapsulation of active ingredients. nih.gov

Table 2: Comparison of Interfacial Polymerization Techniques for Nylon 6,10

| Feature | Unstirred Interfacial Polymerization | Stirred Interfacial Polymerization |

| Agitation | None or minimal | Vigorous stirring/agitation |

| Primary Product Form | Continuous film, rope, or membrane | Microcapsules or microspheres |

| Interface Type | Macroscopic planar interface | Large area, dispersed droplets |

| Key Application | Membrane synthesis | Microencapsulation of active substances |

| Controlling Factors | Rate of film removal, monomer concentration | Stirring speed, emulsifier type, phase ratio |

Reactive Extrusion Polymerization of this compound Systems

Reactive extrusion (REX) combines chemical reactions and polymer processing into a single, continuous operation. researchgate.net This technique has been successfully applied to the synthesis of polyamides, including Nylon 6,10, offering significant advantages over traditional batch processes, such as drastically reduced reaction times (minutes versus hours). researchgate.netcore.ac.uk In the REX process for Nylon 6,10, the monomers (hexamethylenediamine and sebacic acid or their salt) are fed into an extruder. acs.org

As the material is conveyed along the extruder screw, it is heated, melted, and mixed under high shear. researchgate.net The elevated temperatures and intense mixing create favorable conditions for rapid polycondensation. The extruder barrel is typically equipped with venting ports to remove the water byproduct under vacuum, which drives the polymerization toward high molecular weight. researchgate.net

The kinetics of the polymerization and the final properties of the polyamide are controlled by several interacting process parameters in reactive extrusion. uminho.pt The optimization of these parameters is crucial for achieving the desired molecular weight and material characteristics.

Temperature Profile: The temperature along the extruder barrel directly influences the reaction rate. Higher temperatures generally increase the rate of polymerization. However, excessively high temperatures can lead to thermal degradation of the polymer, resulting in a decrease in viscosity and mechanical properties. sabanciuniv.edutandfonline.com An optimized temperature profile is necessary to maximize the chain extension reaction while minimizing degradation. researchgate.net

Screw Speed: Screw speed affects both the residence time of the material in the extruder and the amount of shear heating. A higher screw speed decreases the residence time but increases the melt temperature and mixing intensity. uminho.pt The effect on polymerization can be complex, as a shorter residence time may be insufficient for complete reaction, while increased mixing can enhance it. researchgate.net

Throughput/Feed Rate: The rate at which material is fed into the extruder determines the residence time and the degree of fill in the screw channels. nih.gov Lower throughput leads to longer residence times, which can promote more complete polymerization, but may also increase the risk of degradation. researchgate.net

Venting Configuration: The efficiency of removing the water byproduct through vacuum vents is critical. Proper vent placement and vacuum level are essential to shift the equilibrium and achieve a high degree of polymerization. researchgate.net

Table 3: Influence of Key Reactive Extrusion (REX) Parameters on Polyamide Synthesis

| Process Parameter | Effect on Polymerization Kinetics and Properties |

| Increasing Barrel Temperature | Increases reaction rate but can cause thermal degradation if too high. tandfonline.com |

| Increasing Screw Speed | Decreases residence time, increases shear rate and melt temperature. uminho.pt |

| Increasing Residence Time | Allows more time for reaction completion but can increase thermal exposure. sabanciuniv.edu |

| Efficient Venting | Crucial for removing byproducts (e.g., water), driving the reaction to high conversion. researchgate.net |

Catalyst Systems for Extrusion Polymerization

Extrusion polymerization is a continuous process that offers significant advantages in terms of efficiency and control for the large-scale production of polyamides like nylon 6,10. The success of this process hinges on the use of effective catalyst systems that can promote rapid polymerization within the relatively short residence times of an extruder. google.combrunel.ac.uk

A variety of catalysts have been investigated to accelerate the polycondensation of diamines and diacids. For polyamides in general, and applicable to the this compound system, these can be broadly categorized:

Phosphorus-based Catalysts: Hypophosphite compounds, such as sodium hypophosphite (NaH2PO2), are widely used as catalysts in polyamide production. google.comgoogle.com These catalysts are known to increase the rate of polycondensation. For instance, in the solid-phase polymerization of nylon 6,6, the presence of manganese hypophosphite led to a significant increase in the reaction rate, with catalyst factors (the ratio of the catalyzed to uncatalyzed rate constant) reaching up to 7.0 under dry conditions at 180°C. google.com While this data is for a different polyamide, the underlying chemistry of amidation suggests a similar catalytic effect in the this compound system. Some patents also disclose the use of organic phosphite (B83602) co-catalysts in conjunction with alkali metal hypophosphites to further enhance the polymerization rate, which is particularly crucial for the fast reaction times required in reactive extrusion. google.comgoogle.com

Titanium-based Catalysts: Organotitanium compounds, such as titanium isopropoxide (TIPT) and titanium(IV) isopropoxide bis(acetylacetonate) (TIC), have been shown to be effective catalysts for the synthesis of polyamides from furan-based monomers, and their utility can be extended to aliphatic systems like nylon 6,10. rsc.org In the synthesis of poly(hexamethylene furanamide), catalyst loadings as low as 100-400 ppm were sufficient to achieve high molecular weight polymers. rsc.org These catalysts are thought to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

The choice of catalyst and its concentration can also influence the properties of the final polymer, including its molecular weight and thermal stability. The table below summarizes the effect of different catalyst systems on polyamide synthesis, providing an insight into their potential application for this compound polymerization.

| Catalyst System | Polymer System | Key Findings | Reference |

| Sodium Hypophosphite | Nylon 6,6 | Increased solid-phase polymerization rate, with catalyst factors up to 7.0. | google.com |

| Manganese Hypophosphite | Nylon 6,6 Terpolymer | Significant increase in solid-phase polymerization rate, especially at low moisture levels. | google.com |

| Titanium Isopropoxide (TIPT) | Poly(hexamethylene furanamide) | Effective at low concentrations (200-400 ppm) in achieving high molecular weight. | rsc.org |

| Titanium(IV) isopropoxide bis(acetylacetonate) (TIC) | Poly(hexamethylene furanamide) | Achieved high molecular weight at catalyst loadings of 100-400 ppm. | rsc.org |

Interactive Data Table: Catalyst Systems for Polyamide Synthesis

Kinetics and Thermodynamics of Polyamide Formation from this compound

The formation of polyamides from this compound is a step-growth polycondensation reaction. The kinetics and thermodynamics of this process are fundamental to controlling the polymerization and achieving a polymer with the desired molecular weight and properties.

The polycondensation of a diamine and a diacid is a complex reaction. In the melt phase, the reaction is often modeled as a second-order process, first-order in both the amine and carboxylic acid end-groups. acs.org However, in solid-state polymerization (SSP), the kinetics can be more complex and may be limited by the diffusion of the reactive end groups. core.ac.uk

For the polyamidation of hexamethylenediamine and sebacic acid, the activation energy has been reported to be approximately 100 kJ/mol, with the enthalpy of reaction being moderately exothermic at around -24 kJ/mol. researchgate.net The reaction rate is significantly influenced by temperature and the presence of a catalyst.

Kinetic models for polyamide synthesis often need to account for the removal of the water byproduct, as its presence can inhibit the forward reaction and promote the reverse hydrolysis reaction. acs.orgresearchgate.net In solid-state polymerization, the reaction rate can be influenced by the initial molecular weight of the prepolymer, with higher starting molecular weights sometimes leading to faster reaction rates. core.ac.uk This is attributed to changes in the concentration and distribution of reactive groups in the solid state. core.ac.uk

A simplified kinetic model for the solid-state polycondensation of nylons can be expressed as:

-d[COOH]/dt = k_forward[COOH][NH2] - k_reverse[Amide][H2O]

Where:

[COOH] and [NH2] are the concentrations of the carboxylic acid and amine end groups.

[Amide] is the concentration of amide linkages.

[H2O] is the concentration of water.

k_forward and k_reverse are the rate constants for the forward and reverse reactions, respectively.

The rate constants are temperature-dependent and can be described by the Arrhenius equation.

Step-growth polymerization is an equilibrium process. researchgate.netlibretexts.org To achieve high molecular weight polyamides, the equilibrium must be shifted towards the formation of the polymer. This is typically accomplished by the efficient removal of the water byproduct, often by applying a vacuum or using a stream of inert gas. researchgate.net

The equilibrium constant (K) for the polycondensation reaction is given by:

K = ([Amide][H2O]) / ([COOH][NH2])

For the reaction between a diamine and a diacid at low to moderate temperatures, the equilibrium constant is relatively low, in the range of one to ten. libretexts.org This underscores the importance of high temperatures and effective water removal to drive the reaction to completion and obtain a high degree of polymerization. libretexts.org The equilibrium constant for the polycondensation reaction has been observed to decrease with a decreasing degree of polymerization of the product. researchgate.net

The thermodynamics of the reaction, specifically the Gibbs free energy change (ΔG), determines the position of the equilibrium. A more negative ΔG favors the formation of the polymer. ΔG is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction by the equation:

ΔG = ΔH - TΔS

The moderately exothermic nature of the polyamidation reaction (negative ΔH) contributes to a favorable equilibrium. researchgate.net

Molecular Weight Control and Distribution in this compound Polymerizations

The molecular weight and molecular weight distribution, characterized by the number average molecular weight (Mn) and the polydispersity index (PDI), are critical parameters that dictate the mechanical and rheological properties of the final polyamide.

Several factors influence the Mn and PDI during the polymerization of this compound:

Stoichiometry: In step-growth polymerization, achieving a precise 1:1 stoichiometric ratio of the functional groups (amine and carboxylic acid) is crucial for obtaining high molecular weight. researchgate.net Any deviation from this ratio will limit the chain growth and result in a lower Mn. The use of pre-formed nylon salts, like this compound, helps to ensure the correct stoichiometry. researchgate.net

Reaction Time and Temperature: Longer reaction times and higher temperatures generally lead to a higher degree of conversion and thus a higher Mn, provided that side reactions and degradation are minimized. researchgate.net However, prolonged exposure to high temperatures can also lead to side reactions that may broaden the PDI.

Catalyst Concentration: The concentration of the catalyst can affect the reaction rate and, consequently, the rate of molecular weight build-up.

Monomer Purity: Impurities in the monomers can interfere with the polymerization reaction and limit the achievable molecular weight.

Water Content: As discussed previously, the presence of water shifts the equilibrium towards the reactants, limiting the Mn. Efficient removal of water is therefore essential. acs.org

The PDI for a typical step-growth polymerization theoretically approaches a value of 2 at high conversions. However, in practice, PDI values can vary depending on the reaction conditions and the occurrence of side reactions. For instance, in the synthesis of a furanic polyamide, PDI values ranged from 1.51 to 1.98 depending on the catalyst and its concentration. rsc.org

The following table illustrates the effect of stoichiometry on the molecular weight of a furan-based polyamide, which provides a relevant model for the this compound system.

| Excess Diamine (mol%) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Đ) |

| 0 | 14 | 18 | 1.51 |

| 2 | 10 | 15 | 1.62 |

| 4.5 | 8 | 13 | 1.65 |

| 10 | 6 | 10 | 1.70 |

Interactive Data Table: Effect of Stoichiometric Imbalance on Polyamide Molecular Weight rsc.org

Several strategies are employed to overcome the equilibrium limitations of step-growth polymerization and produce high molecular weight polyamides:

Solid-State Post-Condensation (SSP): This is a common industrial process where a prepolymer of moderate molecular weight is heated in the solid state, below its melting point, under a vacuum or in a stream of inert gas. core.ac.ukethernet.edu.etresearchgate.net This process allows for the continued removal of water and further polymerization to achieve a higher Mn. The rate of SSP can be influenced by the initial molecular weight of the prepolymer and the reaction temperature. core.ac.uk

Use of Chain Extenders: Chain extenders are multifunctional molecules that can react with the end groups of the polymer chains, effectively "coupling" them together and increasing the molecular weight. researchgate.netgoogle.comrug.nltandfonline.com For polyamides, common chain extenders include bis-oxazolines, which react with carboxylic acid end groups, and bis-N-acyl lactamates, which react with amine end groups. scispace.com The use of a mixture of chain extenders can be particularly effective in increasing the viscosity and molecular weight. scispace.com

Reactive Extrusion: While also a polymerization method, reactive extrusion can be optimized to achieve high molecular weight by carefully controlling the temperature profile, screw design, and residence time to maximize reaction and devolatilization of water. brunel.ac.uk

Precise Stoichiometric Control: As mentioned earlier, meticulous control over the monomer feed ratio is fundamental. The use of pre-formed salts is a primary strategy to ensure this. researchgate.net

By employing these strategies, it is possible to produce high molecular weight nylon 6,10 with the desired properties for demanding applications.

Design and Fabrication of Polymer Architectures Utilizing this compound

The utility of polyamides derived from this compound (PA 6,10) is significantly expanded by fabricating them into advanced polymer architectures. These engineered structures, such as nanofibers and nonwoven membranes, possess unique properties like high surface-area-to-volume ratios and high porosity, making them suitable for specialized applications in filtration, tissue engineering, and textiles. rsc.orgmdpi.com

A prominent technique for creating such architectures is electrospinning . rsc.orgmdpi.com Electrospinning is a fiber production method that uses an electric force to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers. mdpi.com The process involves applying a high voltage to a polymer solution, causing a jet of the solution to be ejected from a spinneret. As the jet travels towards a grounded collector, the solvent evaporates, leaving behind a nonwoven mat of ultra-fine polymer fibers. uni-bayreuth.dersc.org

Polyamides based on hexamethylenediamine and a bio-based diacid (azelaic acid, PA 6,9), which is structurally similar to sebacic acid, have been successfully fabricated into self-standing, nonwoven membranes using electrospinning. uni-bayreuth.dersc.org The polymer is typically dissolved in a suitable solvent system, such as a mixture of formic acid and chloroform (B151607) or formic acid and dichloromethane, to achieve the necessary viscosity and conductivity for spinning. rsc.orgmdpi.com

The morphology, fiber diameter, and pore size of the resulting electrospun architecture can be precisely controlled by manipulating various process parameters. uni-bayreuth.de These include:

Polymer concentration: Higher concentrations generally lead to larger fiber diameters. uni-bayreuth.de

Applied voltage: The voltage affects the electrostatic forces acting on the polymer jet.

Flow rate: The rate at which the polymer solution is fed through the spinneret. rsc.org

Tip-to-collector distance: The distance the polymer jet travels, which influences solvent evaporation time. rsc.org

Research on electrospun PA 6,9 membranes has shown that by varying the polymer concentration, the fiber diameter and pore size can be tailored. uni-bayreuth.de For example, increasing the concentration from 10 wt% to 15 wt% can lead to an increase in average fiber diameter. These membranes exhibit high porosity and hydrophobic surface behavior, making them effective for applications like filtering microplastic particles from water or for water-oil separation. uni-bayreuth.dersc.org

The table below details typical parameters used in the electrospinning of a polyamide similar to PA 6,10 and the resulting membrane characteristics.

| Parameter | Value | Reference |

| Polymer | Bio-based PA 6,9 | uni-bayreuth.dersc.org |

| Solvent | Formic acid / Chloroform (1:1 v/v) | uni-bayreuth.de |

| Polymer Concentration | 10 - 15 wt% | uni-bayreuth.dersc.org |

| Applied Voltage | 24 - 26 kV | rsc.org |

| Flow Rate | 0.4 - 0.65 mL h⁻¹ | rsc.org |

| Tip-to-Collector Distance | 20 cm | rsc.org |

| Resulting Fiber Diameter | Tunable via concentration | uni-bayreuth.de |

| Resulting Architecture | Nonwoven, porous membrane | rsc.org |

Beyond filtration, these polymer architectures are investigated for biomedical applications. For instance, scaffolds made from polymers like poly(glycerol sebacate) have been fabricated for tissue engineering, demonstrating favorable mechanical properties and biocompatibility that promote cell adhesion and proliferation. eur.nl The principles of creating such porous scaffolds are directly applicable to polyamides derived from this compound, opening possibilities for their use in regenerative medicine.

Advanced Analytical and Characterization Methodologies for Hexamethylenediamine Sebacate and Its Derived Polymers

Diffraction Techniques for Crystalline Structure Analysis

Diffraction techniques are essential for characterizing the solid-state morphology of semi-crystalline polymers like Nylon 6,10. These methods provide detailed information about the arrangement of polymer chains and the degree of crystallinity.

X-ray diffraction (XRD) is the primary technique used to determine the degree of crystallinity and identify the polymorphic phases present in polyamides. thermofisher.comintertek.comazom.com Semi-crystalline polymers like Nylon 6,10 consist of both ordered crystalline regions and disordered amorphous regions. icdd.com The XRD pattern of such a polymer exhibits sharp diffraction peaks superimposed on a broad amorphous halo.

The degree of crystallinity can be estimated by deconvoluting the XRD pattern and calculating the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity (crystalline peaks + amorphous halo). researchgate.net Polyamides can exist in different crystalline forms, most commonly the α and γ phases, which have distinct chain arrangements and hydrogen bonding patterns. researchgate.net These different polymorphs give rise to characteristic diffraction peaks at specific 2θ angles. For instance, in many polyamides, the α-form is characterized by a monoclinic unit cell, while the γ-form is pseudo-hexagonal. researchgate.net The presence and relative amounts of these phases can be determined from the XRD pattern, which is crucial as the polymorphic form significantly influences the mechanical and thermal properties of the material. researchgate.net

| Polymorphic Phase | Crystal System | Typical XRD Peak Characteristics |

| α-phase | Monoclinic | Typically shows two strong, well-defined diffraction peaks. |

| γ-phase | Pseudo-hexagonal | Often exhibits a single, broader diffraction peak. |

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the microstructure and lamellar crystals of polymers. researchgate.netehu.es In semi-crystalline polymers like Nylon 6,10, the crystalline regions are organized into lamellae, which are thin, plate-like crystals. These lamellae are often arranged into larger spherulitic structures.

TEM analysis of thin sections of the polymer can reveal the morphology of these lamellae, including their thickness, orientation, and the arrangement of the amorphous regions between them. researchgate.net Staining techniques, often using heavy metal compounds that preferentially stain the amorphous regions, are typically required to enhance the contrast between the crystalline and amorphous phases. Selected Area Electron Diffraction (SAED) within the TEM can be used to determine the crystallographic orientation of individual lamellae. researchgate.net Such microstructural details are critical for understanding the mechanical behavior and failure mechanisms of the polymer.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Profiling

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability and decomposition behavior of polymers derived from hexamethylenediamine (B150038) sebacate (B1225510). By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the onset of degradation, the temperature of maximum decomposition rate, and the composition of the final residue.

Correlation of Thermal Degradation with Polymer Structure

The thermal stability of polyamides is intrinsically linked to their chemical structure. For Nylon 6,10, the polymer derived from hexamethylenediamine sebacate, the length of the aliphatic methylene (B1212753) (-CH2-) units between the amide linkages plays a significant role in its thermal degradation profile. Generally, polyamides with longer aliphatic chains, like Nylon 6,10, exhibit different thermal stability compared to those with shorter chains, such as Nylon 6,6.

The degradation of aliphatic polyamides is a complex process that can involve various reactions, including hydrolysis, thermo-oxidative degradation, and pyrolysis. The primary degradation pathway often involves the scission of the C-N bond within the amide group. The presence of longer hydrocarbon segments in Nylon 6,10 can influence the degradation mechanism and the volatile products formed. Research indicates that the thermal degradation of polyamides like Nylon 6,10 can be characterized by activation energies in the range of 55 kcal/mole.

| Parameter | Temperature (°C) | Observation |

|---|---|---|

| Onset of Decomposition (Tonset) | ~380 - 420 | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~440 - 460 | The peak temperature on the derivative thermogram (DTG), indicating the point of fastest degradation. |

| Final Decomposition Temperature | ~480 - 500 | The temperature at which the primary decomposition stage is complete. |

Derivative Thermogravimetry for Multi-Step Decomposition Analysis

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss as a function of temperature. This technique is particularly useful for resolving overlapping decomposition events and identifying multi-step degradation processes that may not be apparent in the standard TGA curve.

For Nylon 6,10, the DTG curve typically shows a major peak corresponding to the main chain scission. However, subtle shoulders or minor peaks may also be present, indicating the evolution of different volatile products at various temperatures. These can be attributed to the breakdown of weaker bonds or the degradation of specific segments within the polymer structure. In air, the decomposition often starts at a lower temperature and may proceed in multiple stages due to oxidative reactions, which can be clearly distinguished using DTG. For instance, a DTG curve of a polyamide in air might show an initial peak around 355°C, significantly lower than the main decomposition peak in a nitrogen atmosphere, which could be around 451°C.

Rheological Characterization of this compound Polymer Melts and Solutions

The rheological properties of polymer melts and solutions derived from this compound are critical for optimizing processing conditions such as injection molding and extrusion. Rheology is the study of the flow and deformation of matter, and for polymers, it provides insights into viscosity, elasticity, and processability.

Polyamide melts, including Nylon 6,10, exhibit non-Newtonian, viscoelastic behavior. Their viscosity is dependent on the shear rate, temperature, and molecular weight. The presence of moisture is a significant factor affecting the rheology of polyamides, as water can act as a plasticizer, reducing the melt viscosity, or cause hydrolytic degradation, leading to a decrease in molecular weight and, consequently, viscosity.

Key rheological parameters for Nylon 6,10 melts include:

Melt Viscosity: A measure of the material's resistance to flow in the molten state. It decreases with increasing temperature and shear rate (shear-thinning behavior).

Storage Modulus (G'): Represents the elastic component of the polymer's response, indicating the energy stored during deformation.

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.

The rheological behavior is highly dependent on the polymer's molecular weight and molecular weight distribution. Higher molecular weight generally leads to higher melt viscosity and increased elasticity.

| Property | Typical Value Range | Influencing Factors |

|---|---|---|

| Zero-Shear Viscosity (η0) | 10² - 10⁵ Pa·s | Molecular Weight, Temperature, Additives |

| Storage Modulus (G') at low frequency | 10¹ - 10⁴ Pa | Molecular Architecture (branching), Molecular Weight |

| Loss Modulus (G'') at low frequency | 10² - 10⁵ Pa | Molecular Weight, Temperature |

Molecular Weight Determination Techniques for Polymers Derived from this compound

The molecular weight and its distribution are fundamental characteristics of polymers that significantly influence their mechanical, thermal, and rheological properties. Accurate determination of these parameters is crucial for quality control and for predicting the performance of Nylon 6,10.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution.

A significant challenge in the GPC analysis of polyamides like Nylon 6,10 is their limited solubility in common GPC solvents at room temperature. This often necessitates the use of aggressive, polar solvents and, in some cases, elevated temperatures.

Commonly used solvents for polyamide GPC include:

Hexafluoroisopropanol (HFIP): An effective solvent for many polyamides at room temperature, but it is expensive and viscous. The addition of a salt, such as sodium trifluoroacetate, is often required to prevent polymer aggregation. dynisco.com

m-Cresol: Used for high-temperature GPC (HT-GPC) at temperatures above 100°C to dissolve the polymer and reduce solvent viscosity.

Formic Acid: A less costly alternative to HFIP, which can be effective for some polyamides. makeitfrom.com

Advanced Polymer Chromatography (APC) systems, which operate at higher pressures, can significantly reduce analysis time and solvent consumption compared to traditional GPC, particularly when using viscous solvents like HFIP. researchgate.netacs.org

| Parameter | Condition 1 (HFIP) | Condition 2 (m-Cresol) |

|---|---|---|

| Mobile Phase | Hexafluoroisopropanol (HFIP) + Salt (e.g., 20 mM Sodium Trifluoroacetate) | m-Cresol |

| Temperature | 40 °C | > 100 °C |

| Columns | Specialty columns for polar solvents (e.g., PL HFIPgel) | High-temperature stable columns |

| Detector | Differential Refractive Index (DRI), Viscometer, Light Scattering | Differential Refractive Index (DRI) |

End-Group Analysis Methods (e.g., Titration)

End-group analysis is a classic method for determining the number-average molecular weight (Mn) of condensation polymers like Nylon 6,10. This technique relies on the quantitative determination of the unreacted functional groups at the ends of the polymer chains, which are typically amine (-NH2) and carboxylic acid (-COOH) groups.

Potentiometric Titration is a common method for this analysis. The polymer is dissolved in a suitable solvent, and the acidic and basic end groups are titrated with a standard base and acid, respectively.

Carboxyl Group Titration: The polymer is dissolved in a solvent like benzyl alcohol at an elevated temperature (e.g., 175°C) and titrated with a standard solution of potassium hydroxide (B78521), often using an indicator like phenolphthalein.

Amine Group Titration: The polymer can be dissolved in a solvent mixture, such as phenol-alcohol-water, and titrated with a standard acid solution, like hydrochloric acid. The endpoint is determined by monitoring the change in potential (voltage) as the titrant is added.

The number-average molecular weight (Mn) can be calculated from the concentrations of the end groups using the following formula:

Mn = 2 / ([COOH] + [NH2])

where [COOH] and [NH2] are the concentrations of carboxyl and amine end groups in moles per gram of polymer.

| Parameter | Value | Unit |

|---|---|---|

| Carboxyl End-Group Concentration ([COOH]) | 5.6 x 10-5 | mol/g |

| Amine End-Group Concentration ([NH2]) | 2.2 x 10-5 | mol/g |

| Total End-Group Concentration | 7.8 x 10-5 | mol/g |

| Calculated Mn | ~25,600 | g/mol |

This method provides an absolute measure of Mn and is particularly accurate for polymers with molecular weights up to about 25,000 g/mol .

Advanced Separation Techniques for Precursor and Polymer Analysis (e.g., GC/MS, LC-MS/MS)

The comprehensive characterization of this compound, the salt precursor to Nylon 6,10, and the resulting polymer requires sophisticated analytical methodologies. Advanced separation techniques, particularly those coupled with mass spectrometry, are indispensable for analyzing the purity of the precursor monomers, identifying the structure of the final polymer, and quantifying trace-level oligomers or degradation products. Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools that provide detailed molecular-level information, ensuring the quality and performance of the polymeric material.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a premier technique for the analysis of volatile and semi-volatile compounds. While the direct analysis of the this compound salt is not feasible due to its low volatility, GC/MS is expertly applied to the analysis of its individual precursors: hexamethylenediamine and sebacic acid. To facilitate their passage through the gas chromatograph, these polar compounds typically require a derivatization step to convert them into more volatile and thermally stable analogs. For instance, dicarboxylic acids like sebacic acid can be esterified to form methyl or other alkyl esters, or silylated to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. nist.govhrgc.eu Similarly, diamines like hexamethylenediamine can be acylated or silylated. This derivatization is crucial for achieving good chromatographic peak shape and reproducible quantification.